molecular formula C21H17N3O5 B2913270 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-35-6

5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2913270
CAS RN: 1021052-35-6
M. Wt: 391.383
InChI Key: CECHCMVLTWHIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmacophore Development

The compound 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid falls into a broader class of imidazo[4,5-b]pyridines, which have been extensively studied for their chemical synthesis methodologies and their potential as pharmacophores in drug design. For instance, imidazo[4,5-b]pyridines, similar to the compound , have been synthesized through reactions involving 5-amino-1H-imidazoles and subsequent hydrolysis, highlighting their versatility as pharmacophores widely used in medicinal chemistry (Ostrovskyi et al., 2011).

Photophysical Properties and Material Science

Research into related compounds has revealed significant insights into their photophysical properties. For instance, studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a core structural motif with the compound of interest, have shown that these molecules exhibit remarkable optical properties including large Stokes' shifts and tunable quantum yields. Such findings underscore the potential of these compounds in the development of luminescent materials for various applications, ranging from low-cost emitters to components in luminescent materials (Volpi et al., 2017).

Potential Antituberculotic Activity

Another important area of research involves the exploration of imidazo[4,5-b]pyridines for their biological activity. Studies have synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, revealing compounds with suspected antituberculotic activity. This research path opens up potential avenues for developing new treatments against tuberculosis, highlighting the therapeutic significance of compounds within this chemical class (Bukowski & Janowiec, 1996).

Antiprotozoal Agents Development

The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated these compounds' efficacy as antiprotozoal agents. Such studies contribute to the ongoing search for effective treatments against protozoal infections, further underscoring the medicinal chemistry applications of imidazo[4,5-b]pyridine derivatives (Ismail et al., 2004).

Future Directions

  • Shin, J. E., Han, M. J., & Kim, D. H. (2003). Biol. Pharm. Bull., 26(6), 854—857

properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-28-13-6-3-11(4-7-13)19-23-18-14(21(26)27)10-15(22-20(18)24-19)12-5-8-16(25)17(9-12)29-2/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECHCMVLTWHIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C=C4)O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.